molecular formula C25H32N6O2 B12392717 ATM Inhibitor-9

ATM Inhibitor-9

Cat. No.: B12392717
M. Wt: 448.6 g/mol
InChI Key: PEGCDTKIRKSHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATM Inhibitor-9 is a potent and selective inhibitor of the ataxia-telangiectasia mutated (ATM) protein, a signaling kinase involved in the DNA damage response. This compound has shown significant potential in cancer research due to its ability to enhance the effects of DNA-damaging agents and improve the efficacy of cancer therapies .

Preparation Methods

The synthesis of ATM Inhibitor-9 involves the preparation of 3-quinoxalin urea derivatives. The synthetic route typically includes the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

ATM Inhibitor-9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ATM Inhibitor-9 has a wide range of scientific research applications, including:

Mechanism of Action

ATM Inhibitor-9 exerts its effects by inhibiting the activity of the ATM protein, which plays a crucial role in the DNA damage response. By blocking ATM-dependent signaling and repair of DNA double-strand breaks, this compound enhances the cytotoxic effects of DNA-damaging agents. This inhibition leads to increased DNA damage, cell cycle arrest, and apoptosis in cancer cells. The molecular targets and pathways involved include the cGAS/STING pathway and the NFκB/IRF1/NLRC5 pathway .

Comparison with Similar Compounds

ATM Inhibitor-9 is unique compared to other ATM inhibitors due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its specific molecular structure and its ability to enhance the efficacy of various cancer therapies.

Properties

Molecular Formula

C25H32N6O2

Molecular Weight

448.6 g/mol

IUPAC Name

1-cyclohexyl-3-[7-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]quinoxalin-2-yl]urea

InChI

InChI=1S/C25H32N6O2/c1-31(2)13-6-14-33-24-12-10-19(16-27-24)18-9-11-21-22(15-18)29-23(17-26-21)30-25(32)28-20-7-4-3-5-8-20/h9-12,15-17,20H,3-8,13-14H2,1-2H3,(H2,28,29,30,32)

InChI Key

PEGCDTKIRKSHBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=NC=C(C=C1)C2=CC3=NC(=CN=C3C=C2)NC(=O)NC4CCCCC4

Origin of Product

United States

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